4-(4-Benzoylphenyl)but-3-en-2-one
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Overview
Description
4-(4-Benzoylphenyl)but-3-en-2-one is an organic compound with the molecular formula C17H16O2. It is a type of chalcone, which is a class of organic compounds with the structure of 1,3-diphenyl-2-propen-1-one. Chalcones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)but-3-en-2-one can be achieved through several methods. One common method involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically takes place in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Another method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product. This method requires careful control of reaction conditions, including the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(4-Benzoylphenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
4-(4-Benzoylphenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-one: A structurally similar compound with different biological activities and applications.
Benzalacetone: Another chalcone derivative with distinct chemical properties and uses.
Benzylideneacetone: A related compound with similar synthetic routes and reaction conditions.
These compounds share some structural similarities but differ in their specific chemical properties, reactivity, and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
921206-09-9 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(4-benzoylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C17H14O2/c1-13(18)7-8-14-9-11-16(12-10-14)17(19)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
CSIDQBARSIMVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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